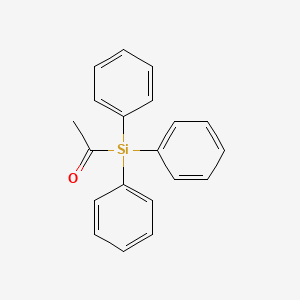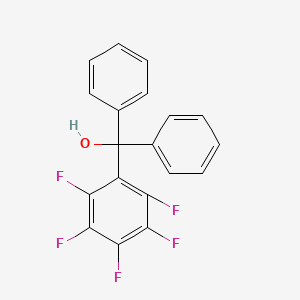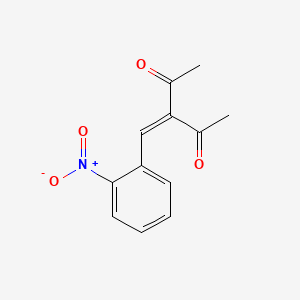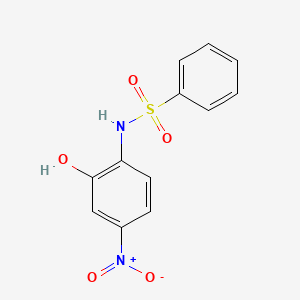
Acetyltriphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyltriphenylsilane is an organosilicon compound with the chemical formula C20H18OSi. It is characterized by a silicon atom bonded to three phenyl groups and an acetyl group. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetyltriphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Acetyltriphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of acetyltriphenylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive acetyl and phenyl groups. The silicon atom provides unique electronic properties that influence the reactivity of the compound. Molecular targets and pathways involved in its action are primarily related to its interactions with other chemical species in the reaction environment.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: Lacks the acetyl group, making it less reactive in certain types of reactions.
Acetyltriphenylgermane: Similar structure but with a germanium atom instead of silicon, leading to different electronic properties and reactivity.
Diphenylsilane: Contains two phenyl groups and one hydrogen atom bonded to silicon, resulting in different reactivity patterns.
Uniqueness
Acetyltriphenylsilane is unique due to the presence of both the acetyl and phenyl groups bonded to the silicon atom. This combination imparts distinct reactivity and electronic properties, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
4916-42-1 |
|---|---|
Fórmula molecular |
C20H18OSi |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-triphenylsilylethanone |
InChI |
InChI=1S/C20H18OSi/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
Clave InChI |
GVJSGABMOHZNSD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11954028.png)
![N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide](/img/structure/B11954046.png)


![6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11954058.png)
![Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11954060.png)






